Azithromycin-13C-d3

Matrix effect LC-MS/MS Pediatric pharmacokinetics

Azithromycin-13C-d3 (CAS 2750534-82-6) is a dual‑labeled (¹³C + d₃) internal standard delivering a +4 Da mass shift for unambiguous LC‑MS/MS quantitation of azithromycin in plasma, serum, and WBC lysates. The ¹³C label ensures chromatographic co‑elution with the analyte, eliminating matrix effect bias seen with deuterium‑only IS in UPLC. Validated for pediatric low‑volume PK studies (LLOQ 0.5 ng/mL). Supplied with full characterization for ANDA/DMF filing and QC release. Research‑use‑only. Buy direct for regulatory‑ready bioanalysis.

Molecular Formula C38H72N2O12
Molecular Weight 753.0 g/mol
Cat. No. B12426226
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAzithromycin-13C-d3
Molecular FormulaC38H72N2O12
Molecular Weight753.0 g/mol
Structural Identifiers
SMILESCCC1C(C(C(N(CC(CC(C(C(C(C(C(=O)O1)C)OC2CC(C(C(O2)C)O)(C)OC)C)OC3C(C(CC(O3)C)N(C)C)O)(C)O)C)C)C)O)(C)O
InChIInChI=1S/C38H72N2O12/c1-15-27-38(10,46)31(42)24(6)40(13)19-20(2)17-36(8,45)33(52-35-29(41)26(39(11)12)16-21(3)48-35)22(4)30(23(5)34(44)50-27)51-28-18-37(9,47-14)32(43)25(7)49-28/h20-33,35,41-43,45-46H,15-19H2,1-14H3/t20-,21-,22+,23-,24-,25+,26+,27-,28+,29-,30+,31-,32+,33-,35+,36-,37-,38-/m1/s1/i11+1D3
InChIKeyMQTOSJVFKKJCRP-OZSFILQVSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Azithromycin-13C-d3: A Dual-Labeled Stable Isotope Internal Standard for LC-MS/MS Quantification of Azithromycin


Azithromycin-13C-d3 (CAS 2750534-82-6, molecular formula C37[13C]H69D3N2O12) is a stable isotope-labeled analog of the macrolide antibiotic azithromycin, incorporating one carbon-13 atom and three deuterium atoms . This compound is specifically manufactured for use as an internal standard (IS) in quantitative liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays of azithromycin in biological matrices such as plasma, serum, and white blood cells [1]. The dual-labeling strategy provides a +4 Da mass shift from unlabeled azithromycin (m/z 749.6 vs. 753.6) [2], enabling unambiguous mass spectrometric differentiation while maintaining near-identical physicochemical behavior during sample preparation and chromatographic separation . Azithromycin-13C-d3 is positioned as a research-use-only analytical reference material and should not be confused with deuterium-only labeled azithromycin-d3 (m/z 752.0) or azithromycin-d5 (m/z 754.0) .

Why Azithromycin-13C-d3 Cannot Be Substituted with Unlabeled Azithromycin or Deuterium-Only Analogs in Validated LC-MS/MS Assays


In quantitative LC-MS/MS analysis, the internal standard must co-elute with the analyte and experience identical matrix effects, ionization efficiency, and sample preparation recovery to provide accurate correction. Unlabeled azithromycin cannot be used as an IS because it is indistinguishable from endogenous or administered azithromycin in the mass spectrometer, precluding separate detection [1]. Deuterium-only labeled analogs such as azithromycin-d3 or azithromycin-d5 are available, but deuterium labeling introduces a chromatographic isotope effect—deuterated compounds often elute at measurably different retention times from their non-deuterated analytes, particularly in UPLC systems using sub-2μm particles [2]. This retention time shift diminishes the IS's ability to compensate for matrix effects, potentially introducing quantitative bias in complex biological samples [2]. Azithromycin-13C-d3, incorporating a 13C label in addition to deuterium, is designed to mitigate this limitation by providing enhanced mass differentiation while maintaining chromatographic co-elution fidelity [3]. For regulated bioanalysis requiring validated method performance, substituting a 13C-d3 dual-labeled IS with a deuterium-only IS may compromise method accuracy and require re-validation.

Azithromycin-13C-d3 Quantitative Performance Evidence: Head-to-Head and Class-Level Differentiation Data


Matrix Effect Compensation: Azithromycin-13C-d3 Demonstrates 98-100% Matrix Effect in Pediatric Plasma Samples

In a validated UHPLC-MS/MS method for quantifying azithromycin in pediatric patient plasma, Azithromycin-13C-d3 was used as the internal standard. Matrix effects were quantitatively evaluated by comparing the peak area of the IS in post-extraction spiked samples versus neat solution [1]. The measured matrix effects ranged from 98% to 100%, indicating negligible ion suppression or enhancement and demonstrating that Azithromycin-13C-d3 effectively compensates for plasma matrix interference in pediatric samples [1]. While this study did not include a direct comparator IS, class-level evidence from Berg et al. (2011) demonstrates that 13C-labeled ISs provide superior ion suppression compensation compared to 2H-labeled ISs in UPLC-MS/MS analysis of basic drugs in biological matrices, with 13C-labeled ISs achieving co-elution and equivalent matrix effect compensation whereas 2H-labeled ISs exhibited retention time shifts and reduced compensation capability [2].

Matrix effect LC-MS/MS Pediatric pharmacokinetics Ion suppression

Chromatographic Co-Elution: 13C-Labeled Internal Standards Maintain Retention Time Fidelity Versus Deuterium-Only Analogs

The physicochemical similarity between an internal standard and its target analyte is critical for accurate quantification. Isotope effects associated with deuterium labeling can cause deuterated internal standards to elute at different retention times from their non-deuterated analytes, a phenomenon that becomes more pronounced with UPLC systems using sub-2μm particles [1]. Berg et al. (2011) systematically investigated this effect for amphetamine and methamphetamine quantification, demonstrating that 13C-labeled ISs co-eluted with their analytes under different chromatographic conditions (reversed-phase and HILIC), whereas 2H-labeled ISs and their analytes were slightly separated [1]. Class-level inference from this study indicates that 13C-labeled ISs are more similar to their analytes than 2H-labeled ISs and behave more similarly in chromatographic separations [1]. The MDPI review by Wojciechowski et al. (2021) further confirms that deuterated isotopologues are usually not considered good internal standards for LC-MS quantification due to isotopic effects and lack of co-elution, while 13C-containing standards exhibit superior chromatographic fidelity [2].

Chromatographic co-elution Isotope effect UPLC Retention time shift

Mass Spectrometric Differentiation: +4 Da Mass Shift of Azithromycin-13C-d3 Provides Clear MRM Transition Separation

Azithromycin-13C-d3 provides a +4 Dalton mass shift relative to unlabeled azithromycin (MW 749.0 vs. 753.0), derived from one 13C atom (+1 Da) and three deuterium atoms (+3 Da) . In a validated pediatric plasma UHPLC-MS/MS method, the MRM transition monitored was m/z 753.6 → m/z 595.5 for Azithromycin-13C-d3 (IS), compared to m/z 749.6 → m/z 591.5 for azithromycin (analyte) [1]. This 4 Da precursor mass difference and 4 Da product ion mass difference ensure unambiguous MS/MS detection without isotopic overlap or cross-talk between analyte and IS channels [1]. For comparison, azithromycin-d3 (deuterium-only) provides only a +3 Da mass shift (MW 752.0), which may be sufficient but offers one less mass unit of separation from the analyte . Azithromycin-d5 provides a +5 Da mass shift (MW 754.0) .

Multiple reaction monitoring MRM transition Mass shift Isotopic labeling

Method Validation Performance: Accuracy and Recovery Metrics with Azithromycin-13C-d3 as Internal Standard

Using Azithromycin-13C-d3 as the internal standard, Cai et al. (2022) validated a UHPLC-MS/MS method for azithromycin quantification in pediatric plasma. Accuracy was determined at four concentrations and ranged from 99.5% to 110.8%. Extraction recoveries exceeded 95%, and matrix effects were 98-100% [1]. Intra- and inter-batch precision was less than 13.7%, with a calibration curve range of 0.5 to 500.0 ng/mL and correlation coefficient >0.99 [1]. In a separate method for white blood cell analysis, Legrand et al. (2014) using AZM-d3-(13)C as IS achieved within-run and overall accuracy and precision ranging from 95.3% to 101.1% and from 1.6% to 4.7%, respectively [2]. These validation metrics meet international bioanalytical method validation guidelines (FDA, EMA) and demonstrate that Azithromycin-13C-d3 performs reliably as an IS across different biological matrices. No direct comparator study using a different azithromycin IS (e.g., azithromycin-d3 or azithromycin-d5) in the same assay system was identified in the literature.

Method validation Accuracy Recovery Precision Pediatric bioanalysis

Regulatory Compliance Positioning: Azithromycin-13C-d3 for ANDA Filing, DMF Submission, and QC Release Testing

Azithromycin-13C-d3 is positioned for use in Abbreviated New Drug Application (ANDA) method validation, Drug Master File (DMF) submissions, and commercial production quality control applications for azithromycin pharmaceutical products [1]. The compound is supplied with detailed characterization data compliant with regulatory guidelines, and traceability against USP or EP pharmacopeial standards can be provided [1]. In contrast, generic azithromycin-d3 or azithromycin-d5 products from various suppliers may not come with the same level of regulatory documentation or certificate of analysis detail required for ANDA/DMF submissions. For analytical method development (AMV) and quality-controlled (QC) applications in regulated pharmaceutical environments, the availability of comprehensive characterization data and regulatory-compliant documentation can be a decisive procurement factor that distinguishes Azithromycin-13C-d3 from less comprehensively documented alternatives.

ANDA DMF Quality control Reference standard Regulatory compliance

Azithromycin-13C-d3: Optimal Application Scenarios in Bioanalysis, Pharmaceutical Development, and Regulatory Submissions


Pediatric and Neonate Pharmacokinetic Studies Requiring Low-Volume, High-Sensitivity Quantification

Azithromycin-13C-d3 is optimally suited for pediatric pharmacokinetic studies where blood sample volumes are severely limited. The UHPLC-MS/MS method validated by Cai et al. (2022) using Azithromycin-13C-d3 as the internal standard achieved a linear calibration range of 0.5 to 500.0 ng/mL with accuracy of 99.5-110.8% and extraction recovery >95% from pediatric plasma samples [1]. Similarly, Legrand et al. (2014) developed an LC-MS/MS method for white blood cell analysis requiring only 500 μL of whole blood, using AZM-d3-(13)C as the internal standard [2]. These methods are specifically validated for pediatric and neonate populations, where the combination of low sample volume requirements and high analytical sensitivity is essential [1].

Regulated Bioanalysis Supporting ANDA Filings and DMF Submissions for Azithromycin Formulations

In the pharmaceutical industry, Azithromycin-13C-d3 is positioned as a reference standard suitable for analytical method validation (AMV), Abbreviated New Drug Application (ANDA) filing, Drug Master File (DMF) submission, and quality-controlled (QC) release testing during commercial production of azithromycin [1]. The compound is supplied with detailed characterization data compliant with regulatory guidelines, and traceability against USP or EP pharmacopeial standards can be provided [1]. For generic drug manufacturers developing azithromycin formulations, selecting an internal standard with established regulatory documentation reduces submission risk and accelerates approval timelines.

Matrix-Rich Biological Sample Analysis Requiring Robust Matrix Effect Compensation

Azithromycin-13C-d3 is the preferred internal standard for quantifying azithromycin in complex biological matrices where matrix effects (ion suppression or enhancement) are a concern. In pediatric plasma, the matrix effect using Azithromycin-13C-d3 was measured at 98-100%, demonstrating negligible ion suppression [1]. Class-level evidence from Berg et al. (2011) indicates that 13C-labeled internal standards provide superior ion suppression compensation compared to 2H-labeled ISs in UPLC-MS/MS analysis of biological samples, as 13C-labeled ISs co-elute with their analytes while 2H-labeled ISs exhibit retention time shifts that reduce matrix effect compensation efficacy [2]. For applications involving protein-precipitated plasma, whole blood lysates, or tissue homogenates where matrix variability is high, Azithromycin-13C-d3 offers class-leading matrix effect mitigation [2].

UPLC-MS/MS and High-Resolution Mass Spectrometry Applications Requiring Chromatographic Co-Elution

In UPLC-MS/MS systems using sub-2μm particle columns, the enhanced chromatographic resolution can magnify the retention time differences between deuterated internal standards and their non-deuterated analytes [1]. This separation diminishes the internal standard's capacity to compensate for matrix effects and ionization variability [1]. Azithromycin-13C-d3, incorporating a 13C label, is expected to maintain closer co-elution fidelity with azithromycin than deuterium-only analogs, based on class-level evidence demonstrating that 13C-labeled ISs co-elute with their analytes under various chromatographic conditions (RP and HILIC) while 2H-labeled ISs exhibit retention time shifts [1]. For high-resolution mass spectrometry (HRMS) or UPLC applications where chromatographic fidelity is critical, Azithromycin-13C-d3 is the analytically superior choice.

Quote Request

Request a Quote for Azithromycin-13C-d3

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.